REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:10]([C:11](OC)=[O:12])=[CH:9][CH:8]=[CH:7][N:6]=1)=O.[BH4-].[Na+].[Cl-:17].[Ca+2].[Cl-].O.C(O)C>C(O)C>[ClH:17].[OH:2][CH2:3][C:5]1[C:10]([CH2:11][OH:12])=[CH:9][CH:8]=[CH:7][N:6]=1 |f:1.2,3.4.5,6.7,9.10|
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Name
|
|
Quantity
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25 g
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Type
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reactant
|
Smiles
|
COC(=O)C1=NC=CC=C1C(=O)OC
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Name
|
|
Quantity
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24.2 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
183 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
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Name
|
|
Quantity
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77 mL
|
Type
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solvent
|
Smiles
|
C(C)O
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Name
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water ethanol
|
Quantity
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100 mL
|
Type
|
reactant
|
Smiles
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O.C(C)O
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Name
|
|
Quantity
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450 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
|
5 °C
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Type
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CUSTOM
|
Details
|
while stirring under argon
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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while maintaining a temperature between 10° C. and 15° C
|
Type
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ADDITION
|
Details
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After addition
|
Type
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TEMPERATURE
|
Details
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to warm to room temperature over 16 h
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Duration
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16 h
|
Type
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ADDITION
|
Details
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added
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Type
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STIRRING
|
Details
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the resulting mixture stirred 1 hr
|
Duration
|
1 h
|
Type
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CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a white solid, which
|
Type
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TEMPERATURE
|
Details
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cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through dicalite
|
Type
|
FILTRATION
|
Details
|
The filtrate was filtered through Nylon 66, 0.45-μ filter
|
Type
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ADDITION
|
Details
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treated with anhydrous hydrogen chloride gas until solution
|
Type
|
TEMPERATURE
|
Details
|
while cooling on ice bath
|
Type
|
CUSTOM
|
Details
|
A white precipitate was isolated
|
Type
|
WASH
|
Details
|
washed with ethyl ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.OCC1=NC=CC=C1CO
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |